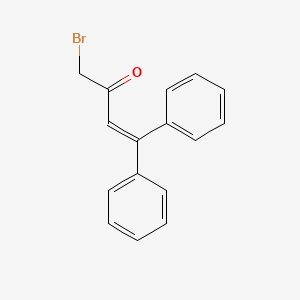
1-Bromo-4,4-diphenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4,4-diphenylbut-3-en-2-one is an organic compound with the molecular formula C16H13BrO It is a derivative of 4,4-diphenylbut-3-en-2-one, where a bromine atom is substituted at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-diphenylbut-3-en-2-one can be synthesized through a multi-step process starting from ethyl acetoacetate. The synthesis involves the following steps:
Protection of the Ketone Group: The carbonyl group of ethyl acetoacetate is protected by converting it into a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction: The protected compound is then subjected to a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol.
Deprotection: The protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one.
Bromination: Finally, the compound is brominated at the first carbon position to obtain this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
1-Bromo-4,4-diphenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Oxidized ketones
- Reduced alcohols
Aplicaciones Científicas De Investigación
1-Bromo-4,4-diphenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4,4-diphenylbut-3-en-2-one involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
1-Bromo-4,4-diphenylbut-3-en-2-one can be compared with similar compounds such as:
4,4-Diphenyl-3-buten-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1,3-diphenylbut-2-en-1-one: Similar structure but with different substitution patterns, leading to different reactivity and applications.
4-Phenylbut-3-en-2-one: A simpler structure with only one phenyl group, resulting in different chemical properties and uses
Propiedades
Número CAS |
98258-73-2 |
|---|---|
Fórmula molecular |
C16H13BrO |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
1-bromo-4,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H13BrO/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 |
Clave InChI |
JCDGOBJYXDJEKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


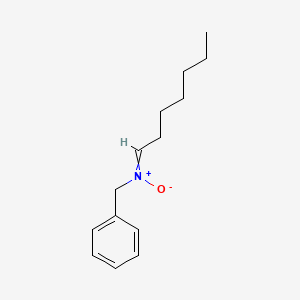

![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
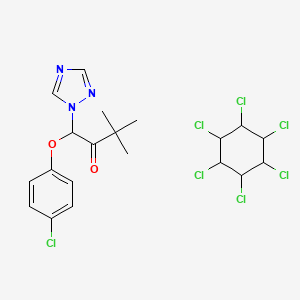

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
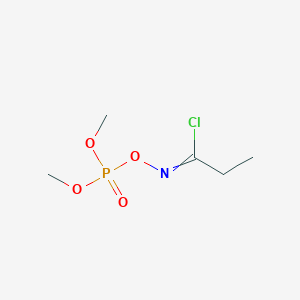



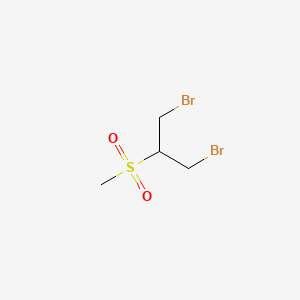
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
